![molecular formula C12H16N2O4 B2477576 Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 866329-51-3](/img/structure/B2477576.png)
Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
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Overview
Description
Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is an organic compound with the molecular formula C13H18N2O4 . It is also known by other synonyms such as Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate .
Molecular Structure Analysis
The molecular structure of Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- consists of a benzene ring attached to a carboxyl group and an amino group . The exact mass of the molecule is 266.12665706 .Scientific Research Applications
- 2APB Contribution : The 2APB single crystal exhibits non-linear optical behavior. Researchers have grown 2APB crystals using the slow evaporation method with water as a solvent . These crystals have potential applications in frequency conversion, signal control elements, and optical devices.
- Aminopyrimidine Co-Crystals : 2APB can form co-crystals with benzoic acid, allowing detailed examination of hydrogen-bonded supramolecular structures . Such studies contribute to our understanding of crystal engineering and molecular interactions.
- Fluoride Removal : Amino-functionalized benzene-1,4-dicarboxylic acid facilitated cerium-based metal-organic frameworks (MOFs) have been used for efficient fluoride removal from water environments . 2APB derivatives could potentially enhance MOF performance.
- Thermally Stable : 2APB crystals are thermally stable up to 140°C, as evidenced by thermogravimetric and differential thermal analyses .
- Photoconductivity : Researchers have analyzed photo and dark current values in 2APB crystals .
- Crystal Structure : Single-crystal X-ray diffraction (SXRD) provides insights into the structure and morphology of 2APB crystals .
- UV-Visible-NIR Analysis : 2APB exhibits a lower cut-off wavelength of 325 nm, making it suitable for UV-visible applications .
- Assessment : Benzoic acid, 4,4-[[6-[[[(1,1-dimethyl)amino]carbonyl]amino]-3-pyridinyl]azo]-, has been found to be non-irritant and hypoallergenic in human volunteers . Its safety profile is relevant for potential biomedical applications.
Non-Linear Optical (NLO) Materials
Supramolecular Chemistry
Environmental Remediation
Photoconductivity and Thermal Stability
Structural and Optical Properties
Biocompatibility and Safety
Mechanism of Action
Target of Action
The primary target of Benzoic Acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is sphingosine kinase . Sphingosine kinase is an enzyme that plays a crucial role in the sphingolipid metabolic pathway, which is involved in cell growth, survival, and immune response.
Mode of Action
This compound inhibits sphingosine kinase activity . . Instead, it likely binds to a separate site on the enzyme, changing its conformation and reducing its activity.
Biochemical Pathways
By inhibiting sphingosine kinase, this compound prevents the formation of sphingosine-1-phosphate, a signaling molecule that has diverse functions in the body . This can affect various downstream pathways, including those involved in cell growth and immune response.
Result of Action
The inhibition of sphingosine kinase and the subsequent reduction in sphingosine-1-phosphate formation can have various molecular and cellular effects. For example, it may influence cell growth and survival, as well as immune response .
properties
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMESVAMLIEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- |
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